

A Technical Guide to Fmoc-3-Abz-OH: Structure, Properties, and Applications

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Compound of Interest

Compound Name: *Fmoc-3-Abz-OH*

Cat. No.: *B557917*

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This guide provides a detailed overview of N- α -Fmoc-3-aminobenzoic acid (**Fmoc-3-Abz-OH**), a key reagent for researchers, chemists, and professionals in drug development and peptide synthesis. It covers the molecule's chemical structure, physicochemical properties, and its primary application in solid-phase peptide synthesis.

Core Compound Properties

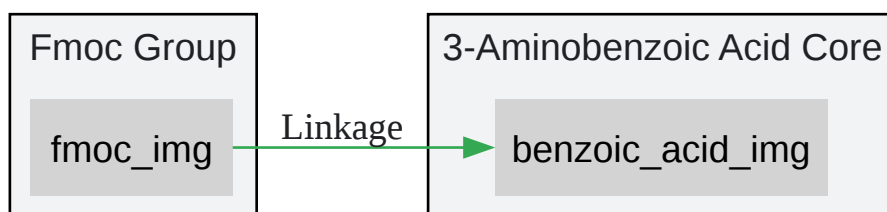
Fmoc-3-Abz-OH is an amino acid derivative where the amino group of 3-aminobenzoic acid is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is fundamental to its utility in chemical synthesis, as it is stable under various conditions but can be selectively removed with a mild base.

A summary of its key quantitative data is presented below.

| Property | Value | References |
|-------------------|---|------------|
| Molecular Formula | C ₂₂ H ₁₇ NO ₄ | [1][2][3] |
| Molecular Weight | 359.37 g/mol | [3][4] |
| 359.38 g/mol | [5] | |
| 359.39 g/mol | [6] | |
| 359.4 g/mol | [1][2] | |
| CAS Number | 185116-42-1 | [1][3][6] |
| Appearance | White powder | [1][4] |
| Melting Point | 222 - 228 °C | [1] |
| Purity | ≥97% (HPLC) | [1] |

Chemical Structure

The structure of **Fmoc-3-Abz-OH** consists of a central benzoic acid ring substituted at the 3-position with an amine. This amine is linked to the Fmoc protecting group via a carbamate linkage.



Chemical Structure of Fmoc-3-Abz-OH

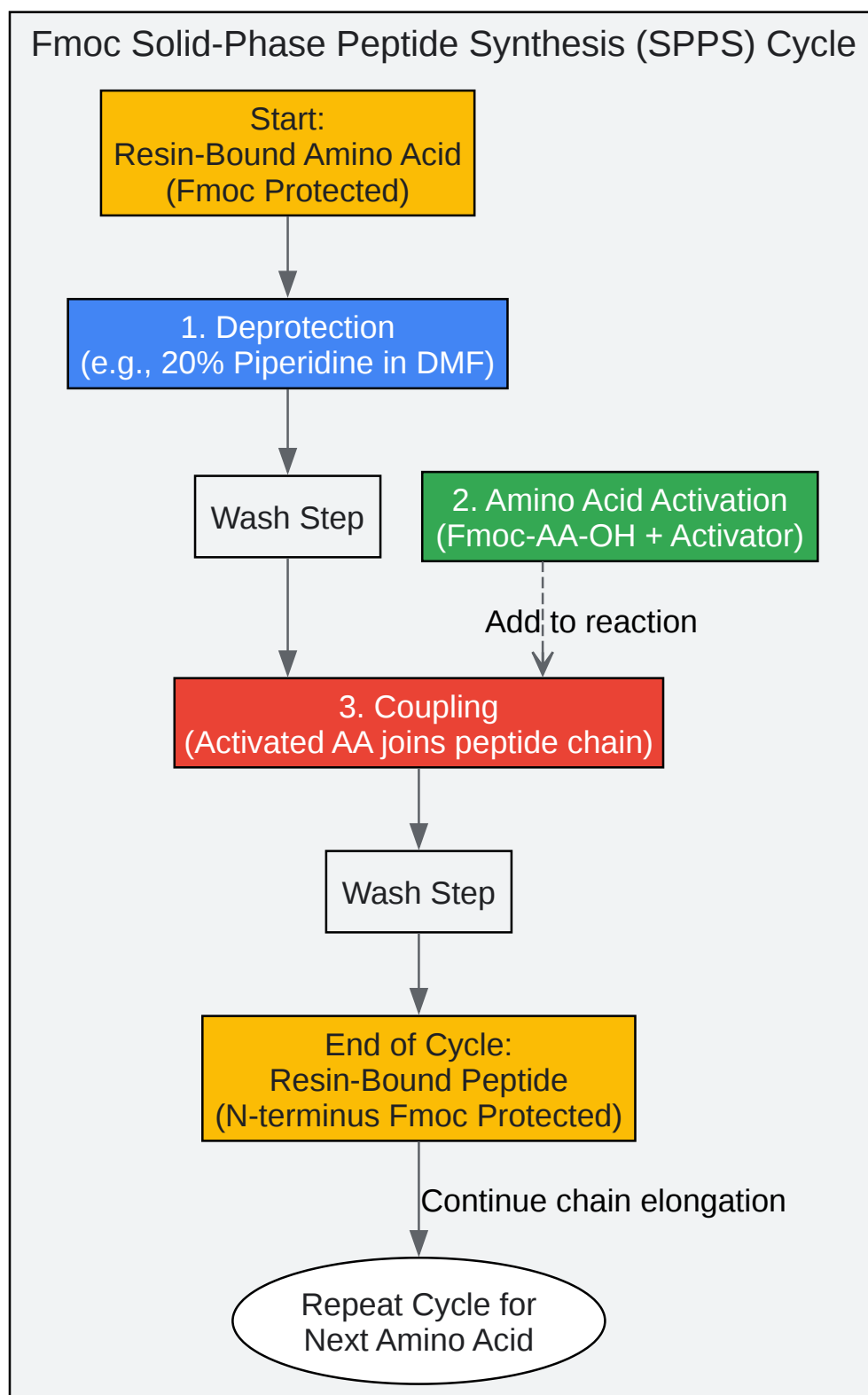
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Conceptual linkage of Fmoc group to the 3-aminobenzoic acid core.

Experimental Protocol: Application in Peptide Synthesis

Fmoc-3-Abz-OH is a critical building block in Fmoc solid-phase peptide synthesis (SPPS).^{[3][4]} This methodology allows for the efficient assembly of custom peptide chains on a solid resin support. The general workflow involves a repeated cycle of deprotection, activation, and coupling steps.

The diagram below illustrates the logical flow of a single coupling cycle in Fmoc-SPPS.



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Workflow diagram of a typical Fmoc-SPPS cycle.

Methodology for a single coupling cycle using **Fmoc-3-Abz-OH**:

- **Resin Preparation:** Start with a pre-loaded resin (e.g., Wang or Rink Amide resin) to which the first amino acid is already attached and its N-terminal Fmoc group has been removed.
- **Fmoc-3-Abz-OH Activation:** In a separate vessel, dissolve **Fmoc-3-Abz-OH** and an activating agent (e.g., HBTU/HOBt or HATU) in a suitable solvent like N,N-Dimethylformamide (DMF). Add a base such as N,N-Diisopropylethylamine (DIPEA) to initiate the activation process, forming an active ester.
- **Coupling Reaction:** Introduce the activated **Fmoc-3-Abz-OH** solution to the reaction vessel containing the deprotected, resin-bound peptide chain. Allow the mixture to react for 1-2 hours at room temperature to ensure complete coupling.
- **Washing:** After the coupling reaction, thoroughly wash the resin with DMF to remove any unreacted reagents and by-products.
- **Fmoc Deprotection:** To prepare for the next coupling cycle, remove the Fmoc group from the newly added 3-Abz residue. This is achieved by treating the resin with a 20% solution of piperidine in DMF for approximately 10-20 minutes.
- **Final Wash:** Wash the resin again with DMF to remove residual piperidine and the Fmoc-adduct, yielding a resin-bound peptide with a free N-terminal amine, ready for the next amino acid addition.

This cycle is repeated until the desired peptide sequence is synthesized. The use of **Fmoc-3-Abz-OH** in this process incorporates a rigid, aromatic spacer into the peptide backbone, which can be useful for designing specific secondary structures or for use as a fluorescent probe scaffold.

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